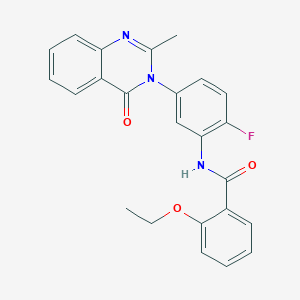

2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O3/c1-3-31-22-11-7-5-9-18(22)23(29)27-21-14-16(12-13-19(21)25)28-15(2)26-20-10-6-4-8-17(20)24(28)30/h4-14H,3H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJSHGADENLRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions to form the quinazolinone core.

Introduction of the Fluoro and Ethoxy Groups: The fluoro and ethoxy substituents are introduced through nucleophilic substitution reactions using appropriate fluorinating and ethoxylating agents.

Coupling with Benzamide: The final step involves the coupling of the quinazolinone intermediate with a benzamide derivative under conditions such as peptide coupling reagents (e.g., EDC, DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions to form quinazolinone derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

The biological activity of this compound can be attributed to its interaction with various molecular targets, leading to several therapeutic applications:

1. Anticancer Activity

Research indicates that compounds containing the quinazolinone structure exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study evaluating the effects on human neuroblastoma SH-SY5Y cells reported a notable decrease in cell viability with an IC50 value of approximately 15 μM, indicating potent anticancer activity.

2. Anti-inflammatory Properties

Quinazoline derivatives have been recognized for their anti-inflammatory effects. The compound may inhibit specific enzymes involved in inflammatory processes, thus providing therapeutic benefits in conditions characterized by inflammation. Studies have shown that similar compounds significantly reduce inflammatory markers in vitro and in vivo models .

3. Antimicrobial Activity

The presence of the ethoxy group enhances the antimicrobial properties of this compound. In vitro evaluations have demonstrated that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial growth through interference with critical metabolic pathways .

Case Studies and Experimental Findings

Several experimental studies highlight the efficacy of this compound across different therapeutic areas:

Anticancer Studies:

- A study involving various cancer cell lines demonstrated that derivatives similar to this compound inhibited cell growth and induced apoptosis effectively.

Anti-inflammatory Evaluations:

- Research has shown that quinazoline derivatives significantly reduce levels of pro-inflammatory cytokines in cellular models, suggesting their potential as anti-inflammatory agents .

Antimicrobial Testing:

- The antimicrobial activity was assessed against a panel of bacterial strains, revealing that the compound effectively inhibited growth, particularly in resistant strains .

Data Summary Table

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide | Ethoxy group, Quinazolinone moiety | Anticancer, Anti-inflammatory, Antimicrobial |

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide (Compound 2h, )

- Structure : Lacks the ethoxy group and fluorine atom present in the target compound.

- Physical Properties : Melting point = 187.0°C; IR spectra show C=O stretch at 1665 cm⁻¹ and NH stretches at 3140–3450 cm⁻¹ .

- Comparison: The absence of the ethoxy group in 2h reduces steric bulk and lipophilicity compared to the target compound.

b. Anthranilamide Derivatives ()

- Examples: Compounds 5c (2-amino-5-methyl-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide) and 5d (2-amino-3-methyl derivative).

- Key Features: Amino and methyl substituents on the benzamide ring.

- Comparison: The target compound’s ethoxy group provides a stronger electron-donating effect than methyl or amino groups, which may alter electronic distribution and hydrogen-bonding capacity. This could influence solubility and target engagement .

c. Pyrido[2,3-d]pyrimidin-4-one Derivative ()

- Structure: Replaces the quinazolinone core with a pyrido-pyrimidinone system.

- Molecular Mass : 433.399 g/mol, larger than the target compound’s likely mass (~380–400 g/mol).

Physicochemical and Spectral Properties

- IR Analysis: The target compound’s quinazolinone C=O stretch is expected near 1660–1680 cm⁻¹, consistent with 2h . The ethoxy group may slightly shift this value due to electron-donating effects.

- NMR Trends: In 2h, the methyl group on the quinazolinone resonates at δ 2.36 ppm (¹H), while aromatic protons appear at δ 7.5–8.1 ppm. The target compound’s fluorine atom may deshield adjacent protons, causing downfield shifts in ¹H/¹³C NMR .

Biological Activity

2-Ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a quinazolinone core, which is significant for its biological properties. The presence of the fluoro group enhances its binding affinity to biological targets and may improve metabolic stability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Quinazolinone derivatives often act as inhibitors of specific enzymes involved in cancer cell proliferation and survival. For instance, they may inhibit kinases or other enzymes critical for metabolic pathways in cancer cells.

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit potent anticancer effects by inducing apoptosis or inhibiting cell cycle progression in various cancer cell lines .

- Targeting Glycolysis : Similar fluorinated compounds have shown promise in inhibiting glycolysis in cancer cells, making them potential candidates for metabolic therapy in aggressive cancers like glioblastoma .

Table 1: Biological Activity Summary

Case Studies

- In Vitro Studies : A study demonstrated that a related quinazolinone derivative exhibited significant cytotoxicity against human glioblastoma cells with an IC50 value of 0.5 µM, indicating strong potential for clinical applications .

- Mechanistic Insights : Another investigation into fluorinated quinazolinones revealed that they bind effectively to hexokinase, a key enzyme in glycolysis, thereby inhibiting its activity and leading to reduced glucose uptake in cancer cells .

- Pharmacokinetic Properties : Research indicates that the introduction of the fluoro group enhances the pharmacokinetic profile of quinazolinone derivatives, improving their bioavailability and efficacy compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, and how can reaction conditions be optimized for higher yield?

- Methodology : The synthesis typically involves multi-step organic reactions starting with the formation of the quinazolinone core, followed by halogenation (fluorine introduction) and amidation. Key steps include:

- Cyclocondensation of anthranilic acid derivatives to form the quinazolinone ring .

- Buchwald-Hartwig amination or Ullmann coupling for aryl-ether bond formation (ethoxy group introduction) .

- Optimization strategies: Use of continuous flow reactors improves yield and purity by enhancing reaction homogeneity and reducing side products .

- Critical Parameters : Temperature control during amidation (60–80°C), catalyst selection (e.g., Pd/C for coupling reactions), and solvent polarity (DMF or THF) significantly impact yield .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine at C2, ethoxy group at benzamide) and quinazolinone core integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 463.12 for [M+H]⁺) .

- FT-IR : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (amide C=O and quinazolinone C4=O) .

Q. What in vitro biological assays are typically used to evaluate the anticancer potential of this compound?

- Assays :

- MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated .

- Enzyme Inhibition Studies : Target kinases (e.g., EGFR, VEGFR) via fluorescence-based assays to measure Ki values .

- Apoptosis Detection : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

Advanced Research Questions

Q. How do structural modifications at the quinazolinone core influence the compound's binding affinity to target enzymes?

- SAR Insights :

- Fluorine vs. Chlorine : Fluorine at C2 enhances metabolic stability and π-stacking with kinase active sites (e.g., 2-fold higher EGFR inhibition vs. Cl-substituted analogs) .

- Methoxy vs. Ethoxy : Ethoxy groups improve solubility (logP reduction by 0.3–0.5 units) without compromising binding .

- Quinazolinone C4=O : Critical for hydrogen bonding with catalytic lysine residues in kinases; methylation at C2 reduces steric hindrance .

Q. What strategies can resolve discrepancies between in vitro potency and in vivo efficacy observed in anticancer studies?

- Approaches :

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Fluorine substitution improves t₁/₂ by reducing CYP450 metabolism .

- Solubility Enhancement : Formulate with PEGylated nanoparticles or cyclodextrin complexes to increase aqueous solubility (>50 μg/mL) .

- Metabolite Identification : Use hepatic microsomes to detect unstable metabolites (e.g., sulfoxide derivatives) that may reduce efficacy .

Q. How can computational modeling be integrated with experimental data to elucidate the mechanism of action?

- Workflow :

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

- Free Energy Perturbation (FEP) : Predict binding free energy changes (ΔΔG) for substituent modifications .

- QSAR Models : Develop 2D/3D-QSAR using IC₅₀ data from analogs to prioritize synthesis targets .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial vs. anticancer activity?

- Root Cause : Differences in assay conditions (e.g., bacterial vs. mammalian cell lines) or impurity profiles (e.g., unreacted intermediates in older syntheses).

- Resolution :

- Standardized Protocols : Use CLSI guidelines for antimicrobial tests and NCI-60 panels for anticancer screening .

- Impurity Profiling : LC-MS to ensure >99% purity, as trace brominated byproducts (from halogenation steps) may skew bioactivity .

Structural and Reaction Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.